5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid
Overview
Description
5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid is a heterocyclic compound with a furan ring and a carboxylic acid. It has a CAS Number of 842965-40-6 and a molecular weight of 247.25 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H13NO4 . The InChI code for this compound is 1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)14-8-11-6-7-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives like 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid hold significant promise in sustainable chemistry, particularly in converting plant biomass into valuable chemicals. Furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its further processed forms have been extensively studied for their potential to serve as alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The synthesis from plant feedstocks and the prospects of using HMF in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals highlight the versatility and environmental benefits of furan derivatives. This approach not only supports the utilization of renewable resources but also aligns with the goals of green chemistry by reducing reliance on fossil fuels and minimizing environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).
Health Implications of Furan Fatty Acids
Research into furan fatty acids, which are structurally related to furan derivatives, reveals both their potential health benefits and uncertainties. Furan fatty acids found in plants, algae, and fish exhibit anti-oxidant and anti-inflammatory activities. However, the role of their metabolites in diseases such as diabetes and renal health remains unclear, suggesting the need for further investigation into their health effects. This area of research exemplifies the complexity of furan derivatives' impact on health, underscoring the importance of comprehensive studies to fully understand their benefits and risks (Xu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-[(4-methoxyanilino)methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)14-8-11-6-7-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRSJACHLLDEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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